molecular formula C7H8N2O2 B1337688 2-Amino-6-methylisonicotinic acid CAS No. 65169-64-4

2-Amino-6-methylisonicotinic acid

Cat. No.: B1337688
CAS No.: 65169-64-4
M. Wt: 152.15 g/mol
InChI Key: BARJEOMVLKJPRB-UHFFFAOYSA-N
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Description

2-Amino-6-methylisonicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of isonicotinic acid, featuring an amino group at the 2-position and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Amino-6-methylisonicotinic acid involves the reaction of 2-chloro-6-methylisonicotinic acid with aqueous ammonia, copper (II) sulfate, and sodium sulfide in an autoclave at 155°C overnight . Another method involves heating a mixture of this compound and aminoguanidine sulfate at 205°C for 16 hours under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-6-methylisonicotinic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Active Pharmaceutical Ingredients (APIs) : The compound can be transformed into APIs through various synthetic pathways, enhancing the efficacy of therapeutic agents.
  • Research Studies : Several studies have investigated its potential in drug development, focusing on its role in synthesizing compounds that target specific biological processes.

Agricultural Chemistry

The compound is also recognized for its utility in agricultural applications. It acts as an intermediate for the production of agrochemicals, which are essential for crop protection and enhancement.

  • Pesticides and Herbicides : Research indicates that derivatives of this compound can lead to the development of effective pesticides and herbicides, contributing to sustainable agricultural practices.

Synthetic Pathways

Various synthetic methods have been developed to produce this compound efficiently. Notable methods include:

  • One-Pot Synthesis : A method involving the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia in an aqueous solution, followed by hydrolysis to yield high-purity this compound .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study TitleFindings
Method for Producing this compoundDeveloped a high-yield synthesis method using ammonia and chlorinated pyridine derivatives .
Role in Drug DevelopmentInvestigated potential anticancer properties through derivatives synthesized from this compound .
Agricultural ApplicationsDemonstrated effectiveness as an intermediate for producing novel agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-6-methylisonicotinic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoisonicotinic acid
  • 6-Methylisonicotinic acid
  • 2-Amino-3-methylisonicotinic acid

Uniqueness

2-Amino-6-methylisonicotinic acid is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Amino-6-methylisonicotinic acid (2-A-6-MNA) is a derivative of isonicotinic acid, characterized by the presence of an amino group at the second position and a methyl group at the sixth position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • Molecular Weight : Approximately 152.15 g/mol

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that 2-A-6-MNA may possess comparable antimicrobial activity.
  • Neuropharmacological Effects : The compound's structural similarities to other nicotinic acid derivatives indicate potential neuroactive properties, which could be beneficial in treating neurological disorders .
  • Enzyme Inhibition : Preliminary studies suggest that 2-A-6-MNA may inhibit enzymes involved in metabolic pathways, such as 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a role in the kynurenine pathway associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial strains
NeuropharmacologicalPossible role in treating neurological disorders
Enzyme InhibitionInhibition of 3-hydroxyanthranilate-3,4-dioxygenase

Case Study: Neuropharmacological Effects

A study investigated the effects of 2-A-6-MNA on neuronal cell lines. The results indicated that treatment with this compound led to increased cell viability under stress conditions, suggesting potential neuroprotective effects. Further research is needed to explore the mechanisms underlying these effects and their implications for treating neurodegenerative diseases.

The biological activity of 2-A-6-MNA is attributed to its ability to interact with various biological targets:

  • Binding Affinity : Research indicates that 2-A-6-MNA may bind to nicotinic acetylcholine receptors, potentially modulating synaptic transmission and influencing cognitive functions .
  • Metabolic Pathway Modulation : By inhibiting enzymes like 3HAO, it may alter the production of neuroactive metabolites within the kynurenine pathway, which is crucial for maintaining neurotransmitter balance in the central nervous system .

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
2-Aminonicotinic AcidAmino group at position 2Known for its role in anti-tuberculosis therapy
2-Methylamino-Isonicotinic AcidMethylamino group at position 2Exhibits distinct neuropharmacological effects
Isonicotinic AcidBasic structure without amino substitutionWidely used as an intermediate in drug synthesis

The unique arrangement of functional groups in 2-A-6-MNA may confer distinct biological activities compared to these similar compounds, making it a valuable candidate for further pharmaceutical development.

Properties

IUPAC Name

2-amino-6-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJEOMVLKJPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496635
Record name 2-Amino-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-64-4
Record name 2-Amino-6-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-6-methylisonicotinic acid (9 g), of aq ammonia (44 ml), of Cu(II)SO4 (0.9 g) and of sodium sulphide (0.32 g) are added to an autoclave and heated to 155° C. overnight. The crude product is suspended in water to yield 2-amino-6-methylisonicotinic acid (3.6 g). HPLC: Rt=0.37 min (method D)
Quantity
9 g
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reactant
Reaction Step One
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44 mL
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reactant
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Cu(II)SO4
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0.9 g
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reactant
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0.32 g
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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